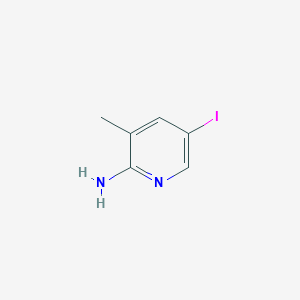

5-Iodo-3-methylpyridin-2-amine

Overview

Description

Synthesis Analysis

The synthesis of 5-Iodo-3-methylpyridin-2-amine and related compounds involves intricate chemical reactions designed to introduce specific functional groups into the pyridine nucleus. Techniques such as palladium-catalyzed amination and oxidative C-H amination under metal-free conditions at room temperature have been developed. These methods allow for the regioselective introduction of the amino group into the pyridine ring, showcasing the adaptability and efficiency of modern synthetic methods in generating complex molecules (Mondal et al., 2017).

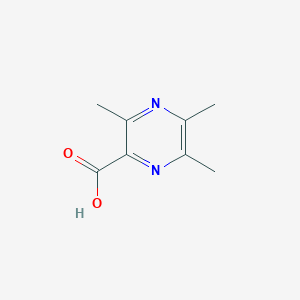

Molecular Structure Analysis

The molecular structure of 5-Iodo-3-methylpyridin-2-amine and its derivatives can be extensively studied using X-ray crystallography, showcasing its orthorhombic space group and confirming intermolecular hydrogen bonds that contribute to its stability and reactivity. This structural analysis is critical in understanding the reactivity and binding properties of the compound, which are essential for its application in various chemical syntheses and material science applications (Zhu et al., 2021).

Chemical Reactions and Properties

5-Iodo-3-methylpyridin-2-amine undergoes a variety of chemical reactions, indicating its versatility as a synthetic intermediate. These reactions include palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex organic frameworks. The ability to undergo these reactions highlights its utility in synthesizing a wide array of functionalized pyridine derivatives, crucial for developing new pharmaceuticals and materials (Wu et al., 2022).

Physical Properties Analysis

The physical properties of 5-Iodo-3-methylpyridin-2-amine, such as melting points, solubility, and crystalline structure, are fundamental to its application in various fields. These properties are determined through methods like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD), providing insights into the compound's stability, solubility, and suitability for various applications (Ribet et al., 2005).

Chemical Properties Analysis

The chemical properties of 5-Iodo-3-methylpyridin-2-amine, such as its reactivity towards nucleophiles, electrophiles, and its participation in coupling reactions, are crucial for its utility in synthetic chemistry. Studies have shown that it can serve as a versatile intermediate for the synthesis of complex organic molecules, demonstrating its significance in the development of novel compounds with potential applications in various industries (Ahmad et al., 2017).

Scientific Research Applications

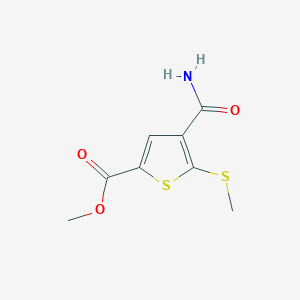

Palladium-Catalyzed Aminocarbonylation

One significant application of 5-Iodo-3-methylpyridin-2-amine derivatives is in palladium-catalyzed aminocarbonylation reactions. These reactions are crucial for the functionalization of heterocyclic compounds, allowing for the synthesis of various amides and nicotinamide analogs with potential biological importance. For instance, aminocarbonylation of iodopyridine compounds using primary and secondary amines, including amino acid methyl esters, leads to the formation of N-substituted nicotinamides and 3-pyridyl-glyoxylamides. These compounds are of interest due to their potential biological activities (Takács, A., Jakab, B., Petz, A., & Kollár, L., 2007; Takács, A., Czompa, A., Krajsovszky, G., Mátyus, P., & Kollár, L., 2012).

Halogen Bonding in Biological Activities

The halogen bonding interactions of 5-iodo derivatives have been studied for their role in biological activities. For example, research into the binding mode of 5-iodo-1,2,3-triazole derivatives with enzymes and proteins has shown that these compounds can form significant intermolecular interactions, which are critical for the development of potent inhibitors for various biological targets. This includes the study of halogen bonding between PA-1 ligand (a 5-iodo-1,2,3-triazole derivative) and the pyruvate dehydrogenase complex, offering insights into the optimization of such compounds for enhanced biological activities (He, J., He, H., Cai, M., Zhao, F., & He, H.-X., 2020).

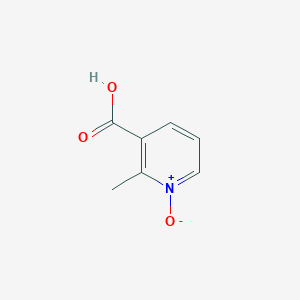

Copper-Catalyzed Selective Amination

Copper-catalyzed selective amination is another pivotal application involving 5-Iodo-3-methylpyridin-2-amine derivatives. This process facilitates the selective introduction of amino groups into specific positions of heterocyclic compounds, which is valuable for creating compounds with targeted properties and potential pharmaceutical applications. Research in this area has demonstrated the efficacy of copper catalysts in promoting selective C-N bond formation with halopyridines, offering an economical and efficient method for synthesizing aminated heterocycles (Roy, S., Paul, B., Mukherjee, A., Kundu, B., & Talukdar, A., 2017).

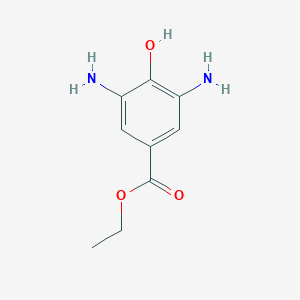

Reductive Amination for Compound Development

Furthermore, the use of amine borane complexes for reductive aminations represents a crucial application in the synthesis of novel compounds. These reactions are instrumental in creating a wide array of amines from ketones and aldehydes, showcasing the versatility of 5-Iodo-3-methylpyridin-2-amine derivatives in synthetic chemistry and their potential in drug discovery and development (Burkhardt, E. & Coleridge, B. M., 2008).

Safety and Hazards

Future Directions

While specific future directions for 5-Iodo-3-methylpyridin-2-amine are not mentioned in the search results, pyridopyrimidines, which include compounds like 5-Iodo-3-methylpyridin-2-amine, are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .

properties

IUPAC Name |

5-iodo-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHKBDPHSGITFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359329 | |

| Record name | 5-Iodo-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-3-methylpyridin-2-amine | |

CAS RN |

166266-19-9 | |

| Record name | 5-Iodo-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-3-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

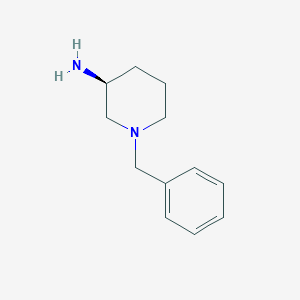

Synthesis routes and methods I

Procedure details

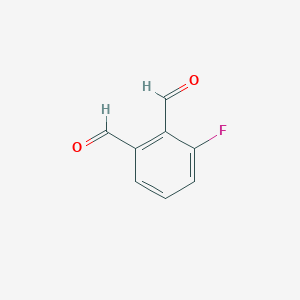

Synthesis routes and methods II

Procedure details

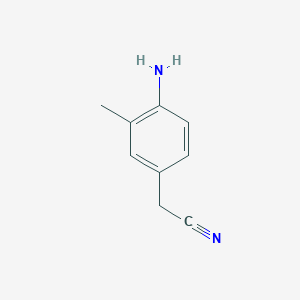

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)

![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)

![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)